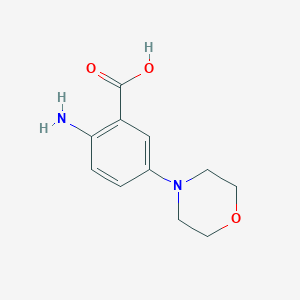

2-Amino-5-morpholinobenzoic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmacology

Application Summary

In pharmacology, this compound is explored for its potential role in drug design and development, particularly as a precursor for the synthesis of morpholine derivatives with possible therapeutic effects.

Methods of Application

It is used in medicinal chemistry labs where it undergoes various chemical transformations to yield new drug candidates, which are then tested for biological activity.

Results and Outcomes

Derivatives of 2-Amino-5-morpholinobenzoic acid have shown promise in preliminary biological assays, indicating potential as lead compounds in drug discovery .

Organic Synthesis

Application Summary

This chemical serves as an intermediate in organic synthesis, particularly in the construction of complex organic molecules due to its versatile morpholine ring and reactive functional groups.

Methods of Application

It is employed in various organic reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds under mild conditions.

Results and Outcomes

The use of 2-Amino-5-morpholinobenzoic acid in cross-coupling reactions has been successful, yielding desired products with high selectivity and efficiency .

Analytical Chemistry

Application Summary

In analytical chemistry, 2-Amino-5-morpholinobenzoic acid is used as a standard or reagent in chromatographic methods for the quantification and identification of similar compounds.

Methods of Application

It is often used in high-performance liquid chromatography (HPLC) as a reference compound due to its distinct retention time and spectral properties.

Results and Outcomes

The compound provides reliable calibration for analytical methods, ensuring accurate quantification of analytes in complex mixtures .

Materials Science

Application Summary

The compound finds application in materials science for the functionalization of surfaces and the synthesis of novel materials with specific properties.

Methods of Application

Its functional groups are exploited to modify the surface properties of materials, such as metal-organic frameworks (MOFs), to enhance their gas adsorption capabilities.

Results and Outcomes

Functionalization with 2-Amino-5-morpholinobenzoic acid has led to the development of materials with improved CO2 capture efficiency and selectivity .

Environmental Science

Application Summary

In environmental science, it is investigated for its role in the formation and transformation of organic matter in natural environments.

Methods of Application

The compound is studied in the context of humic substance formation, where it participates in polymerization reactions under environmental conditions.

Results and Outcomes

Research indicates that 2-Amino-5-morpholinobenzoic acid can contribute to the transformation of fulvic acid to humic acid, affecting soil composition and nutrient cycling .

This analysis provides a snapshot of the diverse applications of 2-Amino-5-morpholinobenzoic acid in scientific research, highlighting its versatility and importance across various fields.

Chemical Biology

Application Summary

In chemical biology, 2-Amino-5-morpholinobenzoic acid is used to study enzyme-substrate interactions, particularly in the context of morpholine-based substrates.

Methods of Application

The compound is synthesized with various functional groups that can be recognized by specific enzymes, allowing researchers to track enzymatic activity and kinetics.

Results and Outcomes

Studies have shown that enzymes exhibit differential activity towards substrates containing the morpholine ring, providing insights into substrate specificity and enzyme mechanism .

Nanotechnology

Application Summary

This compound plays a role in the synthesis of nanomaterials, where it acts as a precursor for the preparation of organic-inorganic hybrid materials.

Methods of Application

2-Amino-5-morpholinobenzoic acid is used to modify the surface of nanoparticles, thereby altering their interaction with biological systems.

Results and Outcomes

The functionalization of nanoparticles with this compound has led to enhanced biocompatibility and targeted delivery in drug delivery systems .

Molecular Imaging

Application Summary

It is utilized in the development of contrast agents for imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET).

Methods of Application

The compound is incorporated into molecules that can bind to specific biological targets, which are then visualized using imaging modalities.

Results and Outcomes

Contrast agents derived from 2-Amino-5-morpholinobenzoic acid have demonstrated improved imaging clarity and specificity, aiding in the diagnosis of diseases .

Polymer Science

Application Summary

In polymer science, the compound is involved in the synthesis of novel polymers with unique properties, such as increased flexibility or biodegradability.

Methods of Application

It is copolymerized with other monomers to form polymers that can be used in various applications, from medical devices to environmentally friendly packaging.

Results and Outcomes

Polymers incorporating 2-Amino-5-morpholinobenzoic acid have shown improved mechanical properties and biocompatibility, making them suitable for a wide range of uses .

Catalysis

Application Summary

This chemical is used as a ligand in catalytic systems to facilitate chemical reactions, such as oxidation or reduction processes.

Methods of Application

The morpholine ring of the compound coordinates to metal centers, forming catalysts that can accelerate chemical transformations.

Results and Outcomes

Catalysts containing 2-Amino-5-morpholinobenzoic acid have been effective in increasing reaction rates and yields, contributing to more efficient industrial processes .

Computational Chemistry

Application Summary

In computational chemistry, the compound is modeled to understand its electronic structure and predict its reactivity in various chemical environments.

Methods of Application

Advanced computational methods, such as density functional theory (DFT), are used to calculate the properties of 2-Amino-5-morpholinobenzoic acid and its derivatives.

Results and Outcomes

Computational studies have provided valuable data on the electronic properties of the compound, which correlate with experimental findings and guide further research .

Eigenschaften

IUPAC Name |

2-amino-5-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-10-2-1-8(7-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHMPAKMODSNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285919 | |

| Record name | 2-Amino-5-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-morpholinobenzoic acid | |

CAS RN |

153437-52-6 | |

| Record name | 2-Amino-5-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153437-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-(morpholin-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)

![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)

![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)

![7-[3-Chloro-2-hydroxypropyl]guanine](/img/structure/B184697.png)

![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)